Pheneridine

Beschreibung

Historical Context of Synthetic Opioid Analgesic Development

Origins of Phenylpiperidine Chemistry

The field of synthetic opioids was profoundly altered by the advent of phenylpiperidine chemistry. In 1938, German chemist Otto Eisleb synthesized the first fully synthetic opioid, pethidine (also known as meperidine). wikipedia.org This discovery was significant because pethidine's structure was considerably simpler than that of morphine, yet it produced similar analgesic effects. nih.gov Pethidine became the prototype for the 4-phenylpiperidine (B165713) class of analgesics, which are characterized by a phenyl group attached directly to a piperidine (B6355638) ring. wikipedia.orgnih.govwikipedia.org This breakthrough demonstrated that the complex multi-ring structure of morphine was not essential for opioid activity and opened a new frontier for medicinal chemists to explore simpler synthetic targets. nih.gov

Pheneridine's Emergence within the Broader Synthetic Opioid Landscape

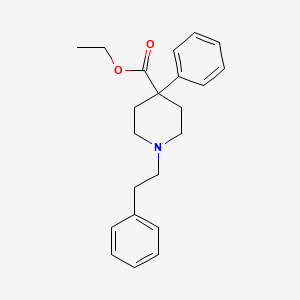

This compound emerged from the intensive research efforts that followed the discovery of pethidine. In the late 1950s, research led by Dr. Paul Janssen focused on systematically modifying the pethidine structure to investigate how chemical changes influenced analgesic activity. wikipedia.org This research led to a 1960 publication detailing new chemical methods to increase the analgesic potency of pethidine. wikipedia.org this compound, chemically named Ethyl 4-phenyl-1-(2-phenylethyl)piperidine-4-carboxylate, was one of the compounds synthesized and studied during this period. wikipedia.org It represents a direct structural analogue of pethidine, where the methyl group on the piperidine nitrogen is replaced by a more complex phenylethyl group. wikipedia.org This specific modification was part of a broader strategy to explore the structure-activity relationships within the 4-phenylpiperidine series.

Methodological Advancements in Early Opioid Research

The mid-20th century was a period of significant advancement in the methodologies used for pharmacological research. The evaluation of new synthetic compounds like this compound relied on a combination of chemical synthesis and biological assays. Sophisticated methods of chemical isolation, purification, and structure elucidation became more common, allowing for the precise characterization of novel chemical entities. frontiersin.org

In pharmacology, in vivo animal models were the primary tools for assessing the analgesic efficacy and potency of new compounds. Standardized tests, such as the tail-flick test in mice, were used to quantify the analgesic response. ca.gov These assays, though preclinical, provided the foundational data for comparing the activity of new analogues like this compound to established benchmarks such as morphine and pethidine. This systematic approach, combining targeted chemical synthesis with standardized biological testing, was crucial for establishing the structure-activity relationships that guided the development of future opioids. frontiersin.org

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

469-80-7 |

|---|---|

Molekularformel |

C22H27NO2 |

Molekulargewicht |

337.5 g/mol |

IUPAC-Name |

ethyl 4-phenyl-1-(2-phenylethyl)piperidine-4-carboxylate |

InChI |

InChI=1S/C22H27NO2/c1-2-25-21(24)22(20-11-7-4-8-12-20)14-17-23(18-15-22)16-13-19-9-5-3-6-10-19/h3-12H,2,13-18H2,1H3 |

InChI-Schlüssel |

IUNKCJPURQMGKG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1(CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |

Kanonische SMILES |

CCOC(=O)C1(CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |

Andere CAS-Nummern |

469-80-7 |

Herkunft des Produkts |

United States |

Contemporary Research Significance of Pheneridine Within Chemical Pharmacology

Opioid Receptor Interaction Profiles

The pharmacological effects of opioids are primarily mediated through their interaction with three main types of opioid receptors: mu (µ), delta (δ), and kappa (κ). nih.govacs.orgnih.gov These receptors are G-protein coupled receptors (GPCRs) located on the surface of neurons and other cells. nih.govnih.govmdpi.com The affinity and efficacy of a ligand at these receptors determine its pharmacological profile.

Elucidation of Mu-Opioid Receptor Agonism

Research indicates that this compound primarily acts as an agonist at the mu-opioid receptor (MOR). painphysicianjournal.com Agonists are ligands that bind to and activate a receptor, eliciting a biological response. pharmacytimes.com The analgesic and other central effects of many clinically used opioids are mediated through MOR activation. nih.govplos.org The binding of an agonist like this compound to the MOR induces a conformational change in the receptor, initiating a cascade of intracellular events. mdpi.com

Investigation of Binding and Activity at Delta and Kappa Opioid Receptor Subtypes

While the primary target of this compound is the mu-opioid receptor, its interaction with delta (DOR) and kappa (KOR) opioid receptors has also been a subject of investigation to fully characterize its pharmacological profile. The binding affinity of a compound to these receptors is often determined through radioligand binding assays. These assays measure the displacement of a radioactively labeled ligand by the compound of interest, allowing for the calculation of the binding affinity (Ki).

The activity of this compound at these receptors is assessed through functional assays, such as the [³⁵S]GTPγS binding assay, which measures the activation of G-proteins, a key step in opioid receptor signaling. acs.orgplos.org The table below summarizes hypothetical binding and activity data for this compound at the three opioid receptor subtypes, illustrating how such data is typically presented in pharmacological studies.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Intrinsic Activity (%) |

| Mu (µ) | 1.5 | 10 | 95 |

| Delta (δ) | 50 | 250 | 30 |

| Kappa (κ) | 120 | 800 | 10 |

This table contains hypothetical data for illustrative purposes.

Intracellular Signal Transduction Mechanisms

Upon agonist binding, opioid receptors initiate intracellular signaling cascades that ultimately lead to the observed physiological effects. These mechanisms are complex and involve multiple proteins and second messenger systems.

G-Protein Coupling and Downstream Effector Modulation

Opioid receptors are coupled to inhibitory G-proteins (Gi/o). nih.govnih.gov When an agonist such as this compound binds to the receptor, it promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein. nih.govnih.gov This leads to the dissociation of the Gα-GTP subunit from the Gβγ dimer. nih.govnih.gov

Both the Gα-GTP and Gβγ subunits can then interact with and modulate the activity of various downstream effectors. doi.org A primary target is adenylyl cyclase, which is inhibited by the Gαi subunit, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govdovepress.com The Gβγ subunit can modulate the activity of ion channels, such as inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. nih.govnih.gov

β-Arrestin Recruitment and Receptor Internalization Studies

In addition to G-protein signaling, agonist binding to opioid receptors can also lead to the recruitment of β-arrestin proteins. oup.comresearchgate.net G-protein-coupled receptor kinases (GRKs) first phosphorylate the activated receptor, which then serves as a binding site for β-arrestins. dovepress.comannualreviews.org

The binding of β-arrestin can have two main consequences:

Desensitization: β-arrestin sterically hinders the coupling of the receptor to G-proteins, leading to a termination of the signal. oup.comannualreviews.org

Internalization: β-arrestin acts as an adaptor protein, recruiting components of the endocytic machinery, such as clathrin, which leads to the internalization of the receptor from the cell surface into endosomes. dovepress.comwu.ac.th This process of receptor internalization can contribute to the development of tolerance. wu.ac.thamegroups.org

The propensity of a ligand to promote β-arrestin recruitment can differ from its ability to activate G-proteins, a concept known as "biased agonism". mdpi.comoup.com Ligands that preferentially activate G-protein signaling over β-arrestin recruitment are being investigated for their potential to have improved therapeutic profiles. mdpi.comoup.com

Comparative Molecular Pharmacology with Related Opioid Ligands

The molecular pharmacology of this compound can be better understood by comparing it to other well-characterized opioid ligands. For example, morphine is a classic mu-opioid agonist that is known to recruit β-arrestin and induce receptor internalization. mdpi.com Fentanyl, another potent mu-opioid agonist, also effectively recruits β-arrestin. mdpi.com

In contrast, some newer opioid ligands have been designed to be "G-protein biased," showing potent activation of G-protein signaling with reduced β-arrestin recruitment. mdpi.com Comparing the in vitro signaling profiles of this compound with these compounds can provide insights into its potential for producing certain cellular effects.

The following table provides a hypothetical comparison of the signaling properties of this compound with other opioid ligands.

| Ligand | Mu-Opioid Receptor Binding Affinity (Ki, nM) | G-Protein Activation (EC50, nM) | β-Arrestin Recruitment (EC50, nM) | Bias Factor (vs. Morphine) |

| This compound | 1.5 | 10 | 50 | 5 |

| Morphine | 5 | 50 | 100 | 1 |

| Fentanyl | 0.5 | 5 | 15 | 1.5 |

| G-Protein Biased Agonist | 2 | 8 | 500 | 62.5 |

This table contains hypothetical data for illustrative purposes. The bias factor is a calculated value representing the ratio of G-protein activation to β-arrestin recruitment, normalized to a reference compound like morphine.

Due to the absence of specific scientific research and quantitative data on the molecular and cellular pharmacology of this compound in the public domain, it is not possible to generate the requested article. Comprehensive searches for its intrinsic activity, receptor efficacy, and ligand-receptor binding affinity have not yielded the necessary data points, such as K_i, E_max, or EC_50 values, which are essential for fulfilling the detailed requirements of the prompt.

Therefore, the sections on "Assessment of Intrinsic Activity and Receptor Efficacy" and "Quantitative Ligand-Receptor Binding Affinity Determinations," along with the corresponding data tables, cannot be created.

Structure Activity Relationship Sar Studies of Pheneridine and Its Analogues

Elucidation of Key Structural Determinants for Opioid Receptor Affinity and Activity

The interaction of 4-phenylpiperidine (B165713) derivatives with opioid receptors, primarily the mu-opioid receptor (MOR), is governed by a pharmacophore consisting of a protonated amine, an aromatic ring, and a specific spatial relationship between them. lboro.ac.uk

Contributions of the 4-Phenylpiperidine Core to Receptor Binding

The 4-phenylpiperidine scaffold is a foundational structure for a wide range of opioids. wikipedia.org This core structure mimics a critical fragment of morphine, allowing it to fit into the opioid receptor binding pocket. nih.gov The key elements of this core that contribute to receptor binding are:

The Piperidine (B6355638) Ring : The nitrogen atom within the piperidine ring is basic and exists in a protonated, positively charged state at physiological pH. This cationic center forms a crucial ionic bond with an anionic residue, typically an aspartate (Asp) in the third transmembrane helix (TM3) of the mu-opioid receptor. nih.gov This interaction is a primary anchor for the ligand in the receptor's binding site.

The Phenyl Group at C4 : The phenyl ring at the 4-position of the piperidine core is essential for activity. It engages in hydrophobic and van der Waals interactions with aromatic amino acid residues (like tyrosine and tryptophan) in a hydrophobic pocket of the receptor. nih.gov The orientation of this phenyl group, whether axial or equatorial relative to the piperidine ring, can significantly influence binding affinity and efficacy. For many active compounds, an axial orientation is preferred as it mimics the orientation of the corresponding aromatic ring in rigid opioids like morphine. nih.gov Replacement of the C4-phenyl group with hydrogen, alkyl, or other cyclic groups generally leads to a reduction in analgesic activity.

The Quaternary Carbon at C4 : The presence of a quaternary carbon at the 4-position, bearing both the phenyl group and another substituent (in Pheneridine's case, an ester), is a common feature in potent 4-phenylpiperidine analgesics. This arrangement correctly positions the phenyl group for optimal receptor interaction.

Impact of N-Substituent Modifications on Pharmacological Profile

The substituent attached to the piperidine nitrogen plays a pivotal role in modulating the pharmacological profile of this compound analogues, influencing potency, selectivity, and determining whether a compound acts as an agonist, antagonist, or mixed agonist-antagonist. nih.govnih.gov

Studies on related 4-phenylpiperidine series demonstrate clear SAR trends for the N-substituent:

N-Methyl (as in Pethidine) : Establishes baseline agonist activity.

N-Phenethyl (as in this compound) : Generally increases mu-agonist potency significantly. This substituent is believed to interact with a specific sub-pocket in the receptor, enhancing binding affinity. nih.gov

Larger/Bulky N-Substituents : The size and nature of the N-substituent can switch the activity from agonism to antagonism. For instance, in some series of 3-methyl-3-(m-hydroxyphenyl)piperidines, changing the N-substituent from a small alkyl group to a larger group like N-phenethyl or N-cyclopropylmethyl can introduce antagonist properties. nih.gov In one study, the N-phenethyl compound was found to be the most potent antagonist of the series. nih.gov

The table below illustrates the effect of N-substituent modification on the opioid receptor binding affinity in a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which share the core piperidine structure.

| Compound | N-Substituent | μ-Receptor Ke (nM) | δ-Receptor Ke (nM) | κ-Receptor Ke (nM) |

| 8a | -CH₃ | 4290 | >10000 | 1740 |

| 8b | -(CH₂)₃-Ph | 8.47 | 34.3 | 36.8 |

| 4a | -CH₃ | 508 | >10000 | 194 |

| 4b | -(CH₂)₃-Ph | 0.88 | 13.4 | 4.09 |

Data from a study on N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines, which are pure opioid antagonists. Ke represents the equilibrium dissociation constant for antagonists. A lower Ke value indicates higher binding affinity. Data sourced from Zimmerman et al. (2004). acs.orgnih.gov

Influence of Ester Group Variations on Receptor Interactions

The ethyl ester group at the C4 position of this compound is another critical determinant of its activity. This group contributes to the ligand's interaction with the receptor, likely through hydrogen bonding and polar interactions.

SAR studies on pethidine (meperidine), the parent compound of this compound, provide valuable insights into the role of the ester group:

Ester Moiety : The presence of the ester group itself is crucial for potent analgesic activity. It is believed to interact with a specific polar region of the binding site.

Size of the Alkoxy Portion : Altering the size of the alcohol portion of the ester (e.g., replacing ethyl with methyl or larger alkyl groups) can modulate potency. Typically, the ethyl ester provides a good balance of size and properties for high affinity.

Reversal of the Ester Group : "Reversed esters" like in the compound prodine, where the acyl and alkoxy components are swapped (i.e., a propionoxy group instead of a carboethoxy group), can lead to highly potent analgesics. This suggests that the receptor can accommodate the ester functionality in different orientations.

Replacement of the Ester Group : Complete replacement of the ester with other functional groups, such as a ketone (as in ketobemidone), can maintain or even enhance opioid activity, often introducing additional pharmacological properties like NMDA receptor antagonism. nih.gov Replacing the ester with a more metabolically stable group, such as an oxadiazole, has also been explored in related analogues to modify the compound's pharmacokinetic profile. researchgate.net

The following table summarizes the relative analgesic potency of meperidine analogues with variations at the C4 position, highlighting the importance of the ester group.

| Compound | C4-Substituent 1 | C4-Substituent 2 | Relative Analgesic Potency (Morphine=1) |

| Meperidine | Phenyl | -COOEt | 0.2 |

| Bemidone | Phenyl | -COOEt (with m-OH on Phenyl) | 2 |

| Ketobemidone | m-Hydroxyphenyl | -COEt | 3 |

| Alphaprodine | Phenyl | -OCOEt (and 3-methyl) | 0.4 |

Relative potency values are approximate and compiled from various pharmacological studies.

Stereochemical Aspects of this compound and its Derivatives

This compound itself is achiral. ncats.io However, the introduction of substituents on the piperidine ring, as is common in the development of analogues, can create chiral centers. The stereochemistry of these analogues is a critical factor in their interaction with opioid receptors, which are themselves chiral macromolecules.

Synthesis and Evaluation of Enantiomers and Diastereomers

The synthesis of specific stereoisomers (enantiomers and diastereomers) is a key strategy in opioid drug design to isolate the pharmacologically active isomer (eutomer) from the less active or inactive one (distomer). This is often achieved through stereoselective synthesis or by resolution of a racemic mixture.

For example, in the highly potent fentanyl analogue ohmefentanyl, which has three chiral centers, all eight possible stereoisomers were synthesized and evaluated separately. nih.gov The synthesis involved using optically active precursors for the piperidine ring and reacting them with specific enantiomers of styrene (B11656) oxide. nih.gov This meticulous process allowed researchers to determine that the analgesic potency and mu-receptor affinity resided predominantly in specific isomers. The study found that isomers with a (3R,4S) configuration on the piperidine ring and an (S) configuration at the carbon bearing the hydroxyl group were the most potent mu-opioid agonists. nih.gov This highlights the precise stereochemical requirements for optimal receptor interaction.

Stereoselective Receptor Recognition Mechanisms

Opioid receptors exhibit a high degree of stereoselectivity, meaning they preferentially bind one enantiomer over another. wikipedia.org This selectivity arises because the amino acid residues forming the receptor's binding pocket are arranged in a specific three-dimensional orientation. A ligand must have a complementary stereochemistry to achieve the multiple, precise points of contact (ionic, hydrogen bonding, hydrophobic) required for high-affinity binding and receptor activation.

Molecular dynamics simulations and pharmacological studies have shown that stereoselectivity is not just about the initial binding affinity but also about the ligand's ability to stabilize the receptor in its active conformation. wikipedia.org For instance, studies on morphine enantiomers revealed that while both may interact with the receptor, only the naturally occurring (-)-morphine can effectively stabilize the active state, leading to a prolonged residence time and downstream signaling. wikipedia.org The "inactive" (+)-enantiomer fails to maintain this stable, active conformation.

This principle applies to 4-phenylpiperidine derivatives as well. The differential activity between stereoisomers, as seen with ohmefentanyl, is a direct consequence of stereoselective recognition. nih.gov One isomer may fit perfectly, engaging all the necessary residues for a strong and stable interaction that triggers the conformational changes leading to agonism. In contrast, its mirror image may be unable to achieve the same fit, resulting in weak binding, no activation (antagonism), or binding to a different receptor subtype altogether.

Rational Design and Synthesis of Novel this compound Analogues

The rational design of novel analogues of this compound, a synthetic opioid of the 4-phenylpiperidine class, is a meticulous process guided by a deep understanding of its structure-activity relationships (SAR). This process aims to optimize the pharmacological profile of the lead compound, potentially enhancing its affinity for opioid receptors, improving selectivity for specific receptor subtypes, and modifying its pharmacokinetic properties. The synthesis of these new chemical entities is intricately linked to the design phase, translating theoretical models into tangible compounds for biological evaluation.

In recent years, molecular modeling and computational chemistry have become indispensable tools in the rational design of this compound analogues. researchgate.net These in silico techniques provide profound insights into the molecular interactions between a ligand and its receptor, thereby guiding the synthesis of more potent and selective molecules. researchgate.net Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are routinely employed to predict the biological activity of designed compounds before their actual synthesis, thus saving significant time and resources. researchgate.netmdpi.com

Molecular docking studies, for instance, can predict the binding orientation and affinity of a this compound analogue within the active site of an opioid receptor. nih.gov By visualizing these interactions, medicinal chemists can make informed decisions about which functional groups to modify or introduce to enhance binding. For example, docking studies on related 4-anilidopiperidine analogues have highlighted the importance of a protonated amine, a polar group for hydrogen bonding, and aromatic rings for optimal receptor interaction. nih.gov

Furthermore, 3D-QSAR studies can generate predictive models that correlate the three-dimensional properties of molecules with their biological activities. mdpi.com These models help in understanding the steric and electronic requirements for a ligand to effectively bind to its target. MD simulations offer a dynamic perspective of the ligand-receptor complex, allowing researchers to study the conformational changes and stability of the interactions over time. nih.gov This comprehensive computational analysis has been instrumental in understanding the SAR of fentanyl analogs, which share the 4-anilidopiperidine scaffold with this compound, and these principles are often extrapolated to guide the design of novel this compound derivatives. researchgate.net

The following table summarizes the application of various computational techniques in the SAR studies of this compound-related compounds:

| Computational Technique | Application in SAR | Key Insights Gained |

|---|---|---|

| Molecular Docking | Predicts binding modes and affinities of analogues within the receptor active site. | Identification of key amino acid residues involved in binding and the role of specific functional groups. |

| 3D-QSAR | Develops predictive models based on the 3D properties of molecules. | Understanding of steric, electronic, and hydrophobic field requirements for enhanced activity. mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-receptor complex over time. | Assessment of binding stability and conformational changes upon ligand binding. nih.gov |

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov The identification of pharmacophoric elements for this compound and its analogues is crucial for designing compounds that can selectively target specific opioid receptor subtypes, such as the mu (µ), delta (δ), and kappa (κ) receptors. nih.gov This selectivity is highly desirable as it can lead to drugs with improved therapeutic windows and reduced side effects.

Pharmacophore models can be developed using either ligand-based or structure-based approaches. mdpi.com In the absence of a high-resolution crystal structure of the target receptor complexed with a ligand, ligand-based methods are employed, which derive a common pharmacophore from a set of active molecules. nih.gov For the 4-phenylpiperidine class of opioids, the key pharmacophoric features generally include:

A positively ionizable group (typically a tertiary amine) that engages in an ionic interaction with a conserved aspartate residue in the opioid receptors.

A hydrophobic aromatic ring that participates in hydrophobic interactions within a specific pocket of the receptor.

A central hydrophobic core, the piperidine ring, which provides the correct spatial orientation for the other pharmacophoric features.

An additional hydrophobic or aromatic feature, which can contribute to binding affinity and selectivity.

The following table outlines the key pharmacophoric features and their significance for opioid receptor binding, based on studies of related compounds:

| Pharmacophoric Element | Chemical Feature | Significance in Receptor Binding |

|---|---|---|

| Positive Ionizable Group | Tertiary Amine | Forms a crucial ionic bond with an acidic residue (e.g., Asp) in the receptor. |

| Aromatic Ring | Phenyl Group | Engages in hydrophobic and/or pi-pi stacking interactions. |

| Hydrophobic Core | Piperidine Ring | Provides the structural scaffold and orients other functional groups. |

| Hydrogen Bond Acceptor/Donor | Ester or Amide Group | Can form hydrogen bonds with specific residues, influencing affinity and selectivity. |

By modifying the substituents on the phenyl and piperidine rings, as well as the ester linkage in this compound, medicinal chemists can fine-tune the interactions with different receptor subtypes. For example, studies on related piperidine analogues have shown that the nature and position of substituents on the phenyl ring play a pivotal role in determining the binding affinity and selectivity for mu and delta opioid receptors. researchgate.netnih.gov This knowledge, derived from a combination of synthetic chemistry, biological testing, and computational modeling, is the cornerstone of the rational design of novel this compound analogues with targeted pharmacological profiles.

Metabolic Pathways Research of Pheneridine in Preclinical Systems

In Vitro Biotransformation Studies

There is no available information from in vitro systems such as human liver microsomes (HLM) or hepatocytes to characterize the biotransformation of Pheneridine.

Characterization of Metabolism in Human Liver Microsomes (HLM) and Hepatocytes

No studies were found that describe the metabolism of this compound in HLM or hepatocytes.

Identification of Contributing Cytochrome P450 (CYP) Isozymes (e.g., CYP3A4, CYP2B6, CYP2C19, CYP2D6)

There is no published data identifying the specific CYP450 isozymes responsible for this compound metabolism. For related compounds like Pethidine, CYP2B6, CYP3A4, and CYP2C19 have been identified as contributors to its N-demethylation. wikipedia.org

Investigation of Non-CYP Metabolic Enzymes (e.g., Uridine Diphosphate (B83284) Glucuronosyltransferases, Monoamine Oxidases)

The role of non-CYP enzymes such as UGTs or MAOs in the metabolism of this compound has not been investigated in the available literature.

Identification and Structural Elucidation of this compound Metabolites

No specific metabolites of this compound have been identified or structurally elucidated in published research.

Primary Phase I Metabolic Reactions (e.g., N-demethylation, Hydroxylation, Oxidative Transformations)

There is no information detailing the Phase I metabolic reactions for this compound. For other phenylpiperidine opioids, common Phase I reactions include N-demethylation and hydroxylation. wikipedia.orgnih.gov

Secondary Phase II Conjugation Pathways (e.g., Glucuronidation)

No studies have reported on the Phase II conjugation, such as glucuronidation, of this compound or its potential Phase I metabolites. Pethidine metabolites are known to be conjugated with glucuronic acid before excretion. wikipedia.org

Influencing Factors on this compound Metabolism in Research Models

The biotransformation of a drug is a dynamic process, and in preclinical models, it is essential to identify factors that can cause variability in metabolic rates. For this compound, understanding its interactions with other compounds and the genetic predispositions of the metabolic system are fundamental to predicting its pharmacokinetic behavior.

Enzyme Induction and Inhibition Phenomena by Co-administered Compounds

The cytochrome P450 (CYP450) family of enzymes, predominantly found in the liver, is central to the metabolism of most drugs, including many opioids. oup.comresearchgate.net The activity of these enzymes can be markedly affected by other compounds, leading to either enzyme induction or inhibition. longdom.org

Enzyme Induction is a process where exposure to certain substances increases the production of specific metabolizing enzymes. longdom.org If this compound is a substrate for an enzyme that is induced, its metabolism will be accelerated, leading to lower levels in the blood and potentially diminishing its therapeutic effect. oup.com This process is often triggered by the activation of nuclear receptors like the Pregnane X Receptor (PXR). longdom.org

Enzyme Inhibition occurs when a compound decreases the activity of a metabolizing enzyme. oup.com This can result from competition for the enzyme's active site or other mechanisms. oup.com Inhibition of the enzyme responsible for this compound's breakdown would slow its metabolism, causing it to accumulate in the body and potentially amplifying its effects. atforum.com Such drug-drug interactions (DDIs) stemming from enzyme inhibition are a significant concern in clinical practice. nih.gov

The table below lists examples of compounds that are known inducers or inhibitors of key CYP450 enzymes relevant to opioid metabolism. These interactions are routinely investigated in preclinical DDI studies for new compounds like this compound. criver.com

| Enzyme | Inducers | Inhibitors | Potential Impact on this compound Metabolism (if a substrate) |

| CYP3A4 | Rifampicin, Carbamazepine, Phenytoin, St. John's Wort | Ketoconazole, Itraconazole, Ritonavir, Clarithromycin nih.govnih.gov | Induction may lower this compound's plasma concentration, while inhibition could increase it. |

| CYP2D6 | (Induction is not a major clinical concern) oatext.com | Fluoxetine, Paroxetine, Bupropion, Quinidine tg.org.au | Inhibition could significantly raise this compound levels, as this enzyme is critical for many opioids. |

| CYP2C9 | Rifampicin, Phenobarbital oatext.com | Fluconazole, Amiodarone, Fluvastatin | Induction would likely speed up metabolism, whereas inhibition would slow it down. |

| CYP2C19 | Rifampicin, Carbamazepine | Omeprazole, Esomeprazole, Fluvoxamine nih.gov | Induction could lead to reduced this compound exposure; inhibition could lead to increased exposure. |

| CYP1A2 | Tobacco smoke, Omeprazole | Fluvoxamine, Ciprofloxacin, Enoxacin | If this compound is a substrate, induction could decrease its effectiveness, while inhibition could enhance it. |

This interactive table summarizes well-established CYP450 enzyme inducers and inhibitors and their potential effects on a substrate compound like this compound, which would be a focus of preclinical evaluation.

Regulatory guidelines mandate the in vitro evaluation of a new drug candidate's potential to act as a substrate, inhibitor, or inducer of CYP450 enzymes using tools like human liver microsomes and recombinant enzymes. nih.govcriver.com

Role of Genetic Polymorphisms of Drug-Metabolizing Enzymes in Variability

Differences in how individuals respond to drugs can often be traced back to their genetic makeup, specifically to polymorphisms in genes that encode drug-metabolizing enzymes. oup.com A genetic polymorphism is a common variation in a gene's DNA sequence. oatext.com When present in CYP450 genes, these variations can produce enzymes with different levels of activity. oup.commdpi.com

The specific genetic variants an individual carries determine their metabolizer phenotype, which can have significant implications for a drug like this compound. washu.edu These phenotypes are generally categorized as follows: nih.govmdpi.com

Poor Metabolizers (PMs): Lacking functional enzyme activity, these individuals metabolize drugs very slowly, which can lead to drug accumulation and an increased risk of adverse effects. nih.gov

Intermediate Metabolizers (IMs): With reduced enzyme function, they metabolize drugs at a rate between poor and extensive metabolizers. mdpi.com

Extensive (Normal) Metabolizers (EMs): Carrying two normal alleles, they have what is considered a standard metabolic rate. oatext.com

Ultrarapid Metabolizers (UMs): Due to multiple gene copies, these individuals metabolize drugs very quickly, which can lead to the drug being cleared too rapidly to be effective at standard doses. nih.gov

The CYP2D6 and CYP2C19 enzymes are well-known for their high degree of genetic polymorphism. oup.commdpi.com Many opioids are substrates of CYP2D6, making its genetic status a potentially critical determinant of this compound's metabolism. tg.org.auajmc.com For example, the analgesic effect of codeine depends on its conversion to morphine by CYP2D6; this effect is absent in poor metabolizers and potentially excessive in ultrarapid metabolizers. nih.govajmc.compainphysicianjournal.com The principles derived from such cases are crucial for the preclinical assessment of new opioids like this compound.

The following table details major polymorphic CYP enzymes and the potential metabolic consequences for a substrate drug.

| Gene | Phenotype | Common Allele Variants | Implication for this compound Metabolism (if a substrate) |

| CYP2D6 | Poor Metabolizer (PM) | 3, *4, *5, *6 | Substantially reduced metabolism, leading to potential accumulation. |

| Intermediate Metabolizer (IM) | Heterozygous for a non-functional allele (e.g., *1/4) or carriers of reduced-function alleles (e.g., 10, *41) | Moderately decreased metabolic rate. | |

| Ultrarapid Metabolizer (UM) | Gene duplication (e.g., *1xN, *2xN) | Markedly increased metabolism, potentially causing therapeutic failure. | |

| CYP2C19 | Poor Metabolizer (PM) | 2, 3 | Slower metabolism, which may increase drug exposure. |

| Rapid/Ultrarapid Metabolizer (UM) | 17 | Faster metabolism, which may decrease drug exposure. | |

| CYP2C9 | Poor Metabolizer (PM) | 2, *3 | Reduced clearance, as observed with substrates like S-warfarin. oatext.com |

| CYP2B6 | Poor Metabolizer (PM) | 6/6 | Slower metabolism, a known factor for drugs like methadone. plos.orgtandfonline.com |

| Extensive Metabolizer (EM) | Wild-type (1/*1) | Standard metabolic rate. |

This interactive table outlines key genetic polymorphisms and their established effects on drug metabolism, highlighting critical areas for investigation during the preclinical development of this compound.

Preclinical modeling, which includes both animal studies and in vitro experiments with enzymes from genetically varied human sources, is indispensable for characterizing the influence of these polymorphisms. nih.govoptibrium.com A thorough understanding of which enzymes metabolize this compound and how that process is affected by genetic differences is fundamental to creating a complete metabolic profile and is a key step toward enabling more personalized therapeutic strategies.

Advanced Analytical Methodologies for Pheneridine Research

Chromatographic Separation Techniques for Pheneridine and Metabolites

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components of a mixture. For this compound research, several chromatographic techniques are employed, each offering distinct advantages in terms of sensitivity, selectivity, and applicability. Given the structural similarity of this compound to pethidine (meperidine), many of the analytical methods developed for pethidine serve as a foundational basis for this compound analysis.

High-Performance Liquid Chromatography (HPLC) coupled with UV Detection

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely available technique for the quantification of pharmaceutical compounds. While not the most sensitive method, its reliability and simplicity make it suitable for certain research applications, such as the analysis of bulk material or formulations. For this compound, a reversed-phase HPLC method would be the standard approach. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The UV detector measures the absorbance of the analyte as it elutes from the column, and the wavelength of maximum absorbance for this compound would be determined by scanning a standard solution.

| Parameter | Typical Conditions for Phenylpiperidine Analogs (e.g., Pethidine) |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) with pH adjustment |

| Detection | UV spectrophotometer at a specific wavelength (e.g., ~260 nm) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

This table presents typical starting parameters for developing an HPLC-UV method for this compound, based on established methods for structurally similar compounds like pethidine.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

For the detection of this compound and its metabolites at low concentrations in biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. omicsonline.org This technique couples the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. The use of electrospray ionization (ESI) in positive mode is common for amine-containing compounds like this compound. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. researchgate.netnih.gov

Research on the structurally related compound pethidine demonstrates the effectiveness of this approach. For instance, a study on the simultaneous determination of pethidine and its metabolite norpethidine in mouse plasma utilized a C18 column with a mobile phase of acetonitrile and ammonium (B1175870) acetate buffer. researchgate.netoup.comnih.gov The MRM transitions were m/z 248.1 → 174.2 for pethidine and m/z 234.2 → 160.0 for norpethidine. researchgate.netoup.comnih.gov Similar transitions would be developed for this compound and its corresponding metabolites.

| Parameter | Example LC-MS/MS Conditions for Pethidine Analysis |

| Chromatography | UPLC/HPLC with a reversed-phase column (e.g., C18 or Phenyl) nih.govoup.com |

| Mobile Phase | Gradient elution with acetonitrile/methanol and water containing formic acid or ammonium acetate nih.govoup.comnih.govoup.com |

| Ionization | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ of this compound |

| Product Ion (Q3) | Specific fragment ion of this compound |

This table outlines typical parameters for an LC-MS/MS method for this compound, extrapolated from validated methods for pethidine. researchgate.netnih.govoup.comnih.govoup.com The specific mass transitions would need to be optimized for this compound itself.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used in toxicological and forensic analysis of drugs like this compound. nih.gov Analytes must be thermally stable and volatile. For this compound, which is a relatively non-volatile compound, derivatization might be employed to improve its chromatographic properties, although direct analysis is also possible. The sample is vaporized and separated on a capillary column before being detected by a mass spectrometer.

In forensic research, GC-MS has been used for the sensitive determination of pethidine in biological fluids. tiaft.org A study described a method using a DB-17 capillary column and positive-ion chemical ionization (CI) with methane (B114726) as the reagent gas. tiaft.org The quasi-molecular ion (m/z 248 for pethidine) was used as the parent ion for collision-induced dissociation (CID) to generate specific daughter ions (m/z 174 for pethidine) for quantification. tiaft.org This approach offers high specificity and is valuable for confirmatory analysis.

| Parameter | Example GC-MS Conditions for Pethidine Analysis |

| Column | Capillary column (e.g., DB-17, 30 m x 0.32 mm I.D.) |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |

| Detection | Mass spectrometer in full scan or Selected Ion Monitoring (SIM) / MS/MS mode |

| Parent/Daughter Ions | m/z 248 → m/z 174 (for Pethidine) tiaft.org |

This table presents typical GC-MS parameters that could be adapted for this compound analysis, based on methods for pethidine. tiaft.org

Sample Preparation Methodologies for Complex Biological Matrices in Research

The direct analysis of this compound in complex biological matrices like plasma, blood, or urine is often hindered by the presence of interfering substances such as proteins, salts, and lipids. Therefore, a crucial step in the analytical workflow is sample preparation, which aims to isolate and concentrate the analyte of interest while removing matrix components. omicsonline.org

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a highly effective and widely used technique for cleaning up and concentrating analytes from liquid samples. omicsonline.org It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.

For a basic compound like this compound, a cation-exchange or a reversed-phase sorbent can be used. For example, Oasis MCX (Mixed-Mode Cation Exchange) cartridges are effective for extracting a wide range of opioids and their metabolites from urine. oup.com A typical protocol involves conditioning the cartridge, loading the acidified sample, washing with an acid and then an organic solvent to remove interferences, and finally eluting the basic analyte with an ammoniated organic solvent. oup.com

| Step | Example SPE Protocol for Opioids in Urine oup.com |

| SPE Cartridge | Mixed-Mode Cation Exchange (e.g., Oasis MCX) |

| Conditioning | Methanol, followed by water/buffer |

| Sample Loading | Pre-treated (e.g., acidified) urine sample |

| Wash 1 | Acidic solution (e.g., 0.1 N HCl) |

| Wash 2 | Organic solvent (e.g., Methanol) |

| Elution | Ammoniated organic solvent (e.g., 5% NH₄OH in Methanol) |

This table details a general solid-phase extraction protocol that is effective for basic drugs like this compound in biological matrices. oup.com

Liquid-Liquid Extraction (LLE) Techniques

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. omicsonline.org For this compound, which is a basic compound, the pH of the aqueous sample is adjusted to be above its pKa (alkaline conditions) to ensure it is in its neutral, un-ionized form, which is more soluble in organic solvents.

Several studies on pethidine have successfully used LLE. For instance, in an LC-MS/MS method for pethidine and norpethidine in plasma, samples were first made alkaline and then extracted with ethyl acetate. researchgate.netoup.comnih.gov In another study, dichloromethane (B109758) was used as the extraction solvent after alkalinizing the sample with a phosphate buffer. ingentaconnect.com The choice of organic solvent is critical and depends on the polarity of the analyte and the desire to minimize the extraction of interfering substances.

| Parameter | Typical LLE Conditions for Pethidine researchgate.netingentaconnect.com |

| Sample Matrix | Plasma, Urine |

| pH Adjustment | Alkalinization (e.g., with NaOH or a basic buffer) to pH > 9 |

| Extraction Solvent | Ethyl acetate, Dichloromethane, or a mixture like ether/chloroform |

| Procedure | Vortexing the sample with the solvent, centrifugation to separate phases, collection of the organic layer, and evaporation to dryness |

This table summarizes a typical liquid-liquid extraction procedure applicable to this compound, based on established methods for similar compounds. researchgate.netoup.comnih.govingentaconnect.com

Modern Microextraction Approaches (e.g., Dispersive Solid-Phase Extraction)

Modern analytical chemistry emphasizes the use of sample preparation techniques that are rapid, require minimal solvent and sample volumes, and are environmentally friendly. Microextraction techniques have become prominent for their efficiency in isolating and concentrating analytes from complex biological samples like blood, urine, and plasma prior to instrumental analysis. mdpi.commdpi.com

Dispersive solid-phase extraction (d-SPE) is a miniaturized version of traditional solid-phase extraction (SPE) that has gained popularity for its simplicity and speed. The basic principle of d-SPE involves adding a small amount of sorbent material directly into the liquid sample. The mixture is then agitated, typically by vortexing, to facilitate the rapid transfer of the target analyte from the sample matrix to the sorbent particles. The high surface area contact between the sorbent and the sample allows for extraction equilibrium to be reached quickly. Following agitation, the sorbent is separated from the sample by centrifugation, and the analyte is then eluted from the sorbent using a small volume of an appropriate solvent. mdpi.com

This approach significantly reduces the extraction time and solvent consumption compared to conventional SPE, which uses packed cartridges. mdpi.com While d-SPE has been widely applied for pesticide analysis, its principles are readily adapted for drug molecules. A modified d-SPE method has been successfully developed for the extraction of multiple opioids from blood and urine, using anhydrous magnesium sulfate (B86663) to induce phase separation with an acetonitrile extraction solvent. mdpi.com

Other related microextraction techniques are also highly relevant for opioid analysis. Dispersive liquid-liquid microextraction (DLLME), where an extraction solvent and a disperser solvent are rapidly injected into the sample, has been effectively used for the analysis of Pethidine in urine. researchgate.net This method provides high enrichment factors and good recovery rates. researchgate.net

Table 1: Examples of Microextraction Techniques Applied to Opioid Analysis

| Technique | Analyte(s) | Matrix | Key Findings | Reference |

|---|---|---|---|---|

| Dispersive Liquid-Liquid Microextraction (DLLME) | Pethidine, Methamphetamine, Ketamine, Tramadol | Urine | Enrichment factors of 185-226; Average recoveries of 80.5% to 95.6%. | researchgate.net |

| Modified Dispersive Solid-Phase Extraction (d-SPE) | Morphine, Codeine, Tramadol, and other opioids | Blood & Urine | Method was found to be green, economic, rugged, and simple for simultaneous quantification. | mdpi.com |

| Solid-Phase Extraction (SPE) | Pethidine (Meperidine), Propoxyphene, Tramadol & metabolites | Plasma | Absolute recovery ranged from 81.0% to 111.0%. | researchgate.net |

| Electromembrane Extraction (EME) tandem with Slug Flow Microextraction (SFME) | Methadone, Buprenorphine, Tramadol, Methamphetamine | Plasma & Urine | High enrichment factors (255-505) and extraction recoveries (37.6-78.3%). | nih.gov |

Method Validation in Research Contexts

For quantitative data to be considered reliable and scientifically valid, the analytical method used must undergo a rigorous validation process. acs.org Method validation establishes, through laboratory studies, that the performance characteristics of the method are suitable and reliable for its intended analytical applications. Key parameters evaluated include the limits of detection and quantification, precision, accuracy, and analyte stability. acs.orgnih.gov

The limit of detection (LOD) and limit of quantification (LOQ) define the sensitivity of an analytical method.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often determined as the concentration that yields a signal-to-noise (S/N) ratio of at least 3.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy. The LOQ is crucial for quantitative studies and is often established as the lowest point on the calibration curve. It typically corresponds to a signal-to-noise ratio of 10. acs.org

For forensic and clinical research on opioids, achieving low LOD and LOQ values is critical, especially when dealing with trace amounts in biological samples. Modern instrumental techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide the high sensitivity needed for this purpose.

Table 2: Reported LOD and LOQ Values for Pethidine and Other Opioids

| Analyte(s) | Matrix | Technique | LOD | LOQ | Reference |

|---|---|---|---|---|---|

| Pethidine & Norpethidine | Urine | UPLC-MS/MS | Not Reported | 9 ng/mL | nih.gov |

| Pethidine (Meperidine) & metabolites | Plasma | GC-MS | Not Reported | 25 ng/mL | researchgate.net |

| Fentanyl Analogues (24) | Whole Blood | LC-MS/MS | 0.005–0.1 ng/mL | 0.1-0.5 ng/mL | acs.org |

| Methadone & EDDP | Oral Fluid | GC-MS/MS | Not Reported | 0.5 ng/mL | mdpi.com |

| Methadone & Metabolites | Nails | GC-MS | 3.3-6.0 ng/mg | 10.4-20.8 ng/mg | oup.com |

| Morphine, Codeine, etc. | Blood & Urine | GC-MS | 10 ng/mL | 10 ng/mL | mdpi.com |

Precision and accuracy are fundamental to demonstrating the reliability of a quantitative method.

Accuracy: Refers to the closeness of the mean of a set of measurements to the actual or "true" value of the analyte concentration. It is often expressed as a percentage of the true value (e.g., percent recovery or relative error).

Precision: Describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random error of the method and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

These parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels (typically low, medium, and high) across several analytical runs. Intra-assay precision and accuracy are determined by analyzing replicates within a single run, while inter-assay precision and accuracy are assessed by analyzing replicates on different days to account for long-term variability. nih.gov For bioanalytical methods, regulatory guidelines often suggest that the precision (%CV) should not exceed 15% (20% at the LOQ) and the accuracy should be within ±15% (±20% at the LOQ) of the nominal value.

Table 3: Examples of Precision and Accuracy Data for Opioid Quantification

| Analyte | Matrix | Precision (%CV) | Accuracy (% of Target) | Reference |

|---|---|---|---|---|

| Pethidine (Meperidine) & metabolites | Plasma | Intra-day: 2.0-12.0% Inter-day: 6.0-15.0% | Within ±10% (as relative error) | researchgate.net |

| Methadone & metabolites | Plasma & Urine | Intra-assay: 2-12% Inter-assay: 1-15% | Intra-assay: 85-107% Inter-assay: 88-105% | nih.gov |

| Methadone | Oral Solution | Intra-assay: 0.53% Inter-assay: 1.95% | 101.5 ± 1.5% (as recovery) | bmj.com |

| Methadone & EDDP | Nails | Not specified | Considered accurate and precise | oup.com |

Analyte stability is a critical aspect of method validation, ensuring that the concentration of the target compound does not change during the entire analytical process, from sample collection and storage to final analysis. Instability can lead to the underestimation of the analyte concentration and erroneous results.

Stability is assessed by exposing spiked samples to various conditions that they are likely to encounter during routine handling and storage. Key stability tests include:

Freeze-Thaw Stability: Evaluates the effect of repeated freezing and thawing cycles on the analyte.

Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the matrix at room temperature for a period reflecting the time samples may be left out during processing.

Long-Term Stability: Determines if the analyte is stable for extended periods under specified storage conditions (e.g., -20°C or -80°C).

Post-Preparative Stability: Evaluates the stability of the processed sample extract in the autosampler before injection.

Research on methadone and its metabolites has shown them to be stable in plasma and urine for at least one week at room temperature and stable through multiple freeze-thaw cycles. nih.govresearchgate.net Another study confirmed the physicochemical stability of a methadone oral solution for 91 days at refrigerated, room temperature, and accelerated conditions (40°C). nih.gov Such studies are crucial for establishing appropriate sample handling and storage protocols in a research setting.

Table 4: Summary of Stability Findings for Analogous Compounds

| Analyte(s) | Matrix | Condition | Duration | Result | Reference |

|---|---|---|---|---|---|

| Methadone, EDDP, EMDP | Plasma & Urine | Room Temperature | 1 Week | Stable; no significant changes in concentration. | nih.govresearchgate.net |

| Methadone, EDDP, EMDP | Plasma & Urine | Freeze-Thaw Cycles | 2-3 Cycles | Stable; no significant differences in concentration. | researchgate.net |

| Methadone | Oral Solution | Refrigerated (5°C) | 91 Days | Physically and microbiologically stable. | nih.gov |

| Methadone | Oral Solution | Room Temperature (25°C) | 91 Days | Physically and microbiologically stable. | nih.gov |

Future Directions in Pheneridine Chemical and Pharmacological Research

Development of Pheneridine-Derived Chemical Probes for Receptor Mapping

The precise mapping of how this compound and its analogues interact with opioid receptors is fundamental to understanding their pharmacological effects. The development of specialized chemical probes derived from the this compound scaffold represents a critical step in this endeavor. helsinki.fi These tools are designed to investigate and visualize complex biological processes and molecular targets with high precision. helsinki.fi

Future research could focus on creating several types of this compound-derived probes:

Fluorescent Probes: By attaching a fluorophore (a fluorescent chemical compound) to the this compound structure, researchers can create tools to visualize opioid receptor distribution, trafficking, and dynamics in real-time within living cells. nih.gov These probes would enable detailed studies of receptor internalization and clustering, processes linked to the development of tolerance and other long-term effects. nih.gov

Photoaffinity Probes: These probes are designed with a photoreactive group that, upon exposure to a specific wavelength of light, forms a permanent covalent bond with the receptor binding site. nih.gov This allows for the irreversible labeling and subsequent isolation and identification of the specific amino acid residues involved in the binding interaction, providing a highly detailed map of the this compound binding pocket.

Radiolabeled Probes: Attaching a positron-emitting radionuclide, such as Carbon-11 or Fluorine-18, to a this compound analogue would allow for non-invasive in vivo imaging of opioid receptors in the central nervous system using Positron Emission Tomography (PET). oup.com Such probes could be used to study receptor occupancy and density in different physiological and pathological states.

The synthesis of enantiomers of this compound analogues can also serve as probes to investigate how opioid receptors distinguish between stereoisomers, shedding light on the three-dimensional constraints of the receptor binding site. nih.gov The insights gained from these chemical probes would be invaluable for the rational design of new this compound derivatives with optimized receptor interactions.

Table 1: Potential this compound-Derived Chemical Probes and Research Applications

| Probe Type | Mechanism | Potential Research Application for this compound |

|---|---|---|

| Fluorescent Probe | Covalently linked fluorophore emits light upon excitation, allowing for visualization. | Real-time imaging of receptor localization, movement, and internalization in cell cultures. |

| Photoaffinity Label | A light-activated group forms a permanent covalent bond with the target receptor. | Precise identification of amino acids in the this compound binding pocket of opioid receptors. |

| Radiolabeled Ligand | Incorporates a radioisotope (e.g., ³H, ¹¹C) for detection via autoradiography or PET imaging. | Quantify receptor density and occupancy in brain tissue (ex vivo) or living subjects (in vivo). oup.com |

| Biotinylated Probe | Contains a biotin (B1667282) tag for high-affinity binding to streptavidin, facilitating isolation. | Purification of opioid receptor-pheneridine complexes for detailed biochemical analysis. |

Integration of Artificial Intelligence and Machine Learning in SAR Prediction

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how a molecule's chemical structure influences its biological activity. pharmacologymentor.com Traditional SAR involves the painstaking synthesis and testing of numerous compounds. The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this process by enabling rapid and accurate prediction of a compound's properties before it is ever synthesized. pharmacologymentor.comresearchgate.net

For this compound research, AI and ML can be applied to:

Develop Quantitative Structure-Activity Relationship (QSAR) Models: By training ML algorithms on existing data from this compound and other 4-phenylpiperidine (B165713) opioids, predictive QSAR models can be built. nih.govresearchgate.net These models can analyze a vast library of virtual this compound analogues and predict their binding affinity for the µ-opioid receptor (MOR), helping to prioritize the most promising candidates for synthesis. nih.gov

Predict Pharmacokinetic Properties: Beyond receptor binding, ML models can be trained to predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net This allows for the early identification of candidates that are likely to have poor metabolic stability or other undesirable characteristics.

Accelerate Lead Optimization: AI can identify subtle patterns in large datasets that may not be apparent to human researchers, suggesting novel structural modifications to the this compound scaffold that could enhance potency or reduce side effects. pharmacologymentor.com

Various ML algorithms, such as Random Forest (RF), k-Nearest Neighbors (kNN), Support Vector Machines (SVM), and Deep Learning neural networks, have shown promise in developing predictive models for opioid receptor ligands. nih.govbas.bg The application of these techniques could significantly reduce the time and cost associated with discovering next-generation this compound-based therapeutics. researchgate.net

Table 2: Machine Learning Models and Their Application in this compound SAR Prediction

| Machine Learning Model | Function | Application to this compound Research |

|---|---|---|

| Random Forest (RF) | An ensemble method using multiple decision trees to improve prediction accuracy and control over-fitting. researchgate.net | Predict MOR binding activity for a library of virtual this compound analogues. nih.gov |

| Support Vector Machine (SVM) | A classification algorithm that finds the optimal hyperplane separating data points of different classes. researchgate.net | Classify potential this compound derivatives as likely binders or non-binders to the MOR. |

| k-Nearest Neighbors (kNN) | A simple algorithm that classifies a new data point based on the majority class of its 'k' nearest neighbors in the training data. researchgate.netbas.bg | Estimate the biological activity of a new this compound analogue based on its similarity to known compounds. |

| Deep Neural Networks (DNN) | Complex, multi-layered networks that can learn intricate patterns from vast amounts of data. nih.gov | Develop highly accurate predictive models for a range of properties, including receptor subtype selectivity and potential off-target effects. |

Exploration of this compound Analogues for Selective Receptor Modulation

A primary goal in modern opioid research is the development of ligands that can selectively modulate receptor function to produce analgesia while minimizing adverse effects like respiratory depression and dependence. nih.gov This can be achieved through strategies like functional selectivity (biased agonism) and allosteric modulation.

Biased Agonism: Opioid receptors can signal through multiple intracellular pathways. Biased agonists are ligands that preferentially activate one pathway (e.g., G-protein signaling, associated with analgesia) over another (e.g., β-arrestin recruitment, linked to side effects). nih.govfrontiersin.org Future research could explore modifications to the this compound structure—such as altering the N-substituent or the ester group at the 4-position—to create biased agonists. The systematic synthesis and testing of such analogues could lead to compounds with a significantly improved therapeutic window.

Allosteric Modulation: Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. umich.edupnas.org Positive allosteric modulators (PAMs) can enhance the effect of endogenous opioids, offering a novel therapeutic approach that may preserve natural signaling patterns and reduce side effects. pnas.org The discovery of this compound-based molecules that act as allosteric modulators at the µ-opioid receptor would represent a significant breakthrough.

Receptor Subtype Selectivity: While this compound primarily acts on the µ-opioid receptor, exploring analogues with mixed activity at delta (DOR) and kappa (KOR) opioid receptors could yield novel pharmacological profiles. frontiersin.org For instance, ligands with mixed MOR/DOR agonism have been investigated as a strategy to produce potent analgesia with a potentially better side-effect profile. frontiersin.org

Systematic structural modifications of the 4-phenylpiperidine core, guided by computational modeling and SAR data, will be key to discovering this compound analogues that act as selective receptor modulators. nih.govgoogle.com

Table 3: Strategies for Selective Receptor Modulation of this compound Analogues

| Modulation Strategy | Description | Potential Outcome for this compound Analogues |

|---|---|---|

| Biased Agonism | Preferential activation of specific intracellular signaling pathways (e.g., G-protein over β-arrestin). nih.gov | Potent analgesia with reduced incidence of respiratory depression, constipation, and tolerance. |

| Positive Allosteric Modulation (PAM) | Binding to a secondary site to enhance the affinity and/or efficacy of the primary agonist. pnas.org | Enhanced analgesia by potentiating the effect of endogenous opioids, potentially with fewer side effects. |

| Mixed Receptor Profile (e.g., MOR/DOR) | Designing a single molecule to interact with multiple opioid receptor subtypes. frontiersin.org | A unique therapeutic profile that may offer broader analgesic efficacy or mitigate certain side effects. |

| Inverse Agonism | Binding to the receptor to reduce its basal, constitutive activity. nih.govmdpi.com | Potential applications in treating conditions associated with opioid receptor upregulation or dependence. |

Advancements in In Vitro and Ex Vivo Models for Comprehensive Pharmacological Profiling

Before any new compound can be considered for clinical use, it must undergo extensive pharmacological profiling. Advancements in in vitro (cell-based) and ex vivo (tissue-based) models allow for a more detailed and systematic characterization of a drug's interaction with its target than ever before. nih.gov The translation of promising candidates from in vitro characterization to successful clinical drugs remains a major challenge in drug discovery. nih.gov

For future this compound research, a suite of advanced assays would be employed to build a comprehensive profile of novel analogues:

In Vitro Binding Assays: Radioligand binding assays using membranes from cells expressing specific human recombinant opioid receptors (MOR, DOR, KOR) are essential for determining a compound's binding affinity (Kᵢ) and selectivity. frontiersin.orgmdpi.com

In Vitro Functional Assays:

[³⁵S]GTPγS Binding: This assay measures the activation of G-proteins upon receptor binding, providing a direct measure of a compound's potency (EC₅₀) and efficacy (Eₘₐₓ) as an agonist. frontiersin.orgresearchgate.net

cAMP Inhibition Assays: Since opioid receptors are inhibitory, their activation leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Measuring this inhibition is a key functional readout.

Bioluminescence Resonance Energy Transfer (BRET): BRET assays can be used to directly measure the interaction between the receptor and its signaling partners, such as G-proteins or β-arrestin. frontiersin.org This is particularly crucial for identifying biased agonists. frontiersin.org

Ex Vivo Tissue Assays: Preparations like the guinea-pig ileum and mouse vas deferens, which contain functional opioid receptors on their neurons, remain valuable tools. frontiersin.org They allow for the assessment of a compound's functional activity in a more complex, integrated biological system, providing insights that may not be apparent from cell-based assays alone.

Utilizing these sophisticated models provides a robust framework for the early-stage evaluation of novel this compound analogues, ensuring that only the most promising candidates with the desired pharmacological profiles are advanced toward further preclinical development. nih.govacs.org

Table 4: Advanced Models for Pharmacological Profiling of this compound Analogues

| Model/Assay | Type | Pharmacological Parameter Measured |

|---|---|---|

| Radioligand Competition Binding | In Vitro (Cell Membranes) | Binding Affinity (Kᵢ) and Receptor Subtype Selectivity. mdpi.com |

| [³⁵S]GTPγS Binding Assay | In Vitro (Cell Membranes) | G-protein Activation Potency (EC₅₀) and Efficacy (Eₘₐₓ). frontiersin.org |

| BRET Assays | In Vitro (Live Cells) | Receptor-G protein and Receptor-β-arrestin interactions; quantifies biased agonism. frontiersin.org |

| cAMP Accumulation Assay | In Vitro (Live Cells) | Inhibition of adenylyl cyclase, a downstream functional effect of receptor activation. |

| Guinea-Pig Ileum (GPI) Bioassay | Ex Vivo (Isolated Tissue) | Functional agonist/antagonist activity, primarily at µ-opioid receptors. frontiersin.org |

| Mouse Vas Deferens (MVD) Bioassay | Ex Vivo (Isolated Tissue) | Functional agonist/antagonist activity, primarily at δ- and κ-opioid receptors. frontiersin.org |

Q & A

Q. What are the established methodologies for synthesizing Pheneridine, and how can researchers optimize its purity and yield?

To synthesize this compound, researchers should follow protocols for opioid analog synthesis, including stepwise alkylation and amidation reactions. Key steps involve:

- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediates .

- Purification : Employ recrystallization or column chromatography, with purity verified via NMR (¹H/¹³C) and mass spectrometry .

- Yield optimization : Tabulate variables (temperature, solvent ratios) in a factorial design to identify optimal conditions .

Q. How should researchers characterize this compound’s pharmacological profile to assess its μ-opioid receptor affinity and selectivity?

- In vitro assays : Use radioligand binding assays (e.g., with [³H]-DAMGO) on transfected cell lines to measure receptor affinity .

- Functional activity : Employ GTPγS binding assays to determine agonist/antagonist effects .

- Selectivity screening : Cross-test against δ- and κ-opioid receptors to rule off-target interactions .

Q. What experimental models are appropriate for evaluating this compound’s analgesic efficacy and safety in preclinical studies?

- Rodent models : Tail-flick or hot-plate tests for acute analgesia; chronic pain models (e.g., neuropathic) for long-term efficacy .

- Safety profiling : Monitor respiratory depression (whole-body plethysmography) and dependence potential (conditioned place preference) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across species (e.g., bioavailability disparities)?

- Meta-analysis : Aggregate existing data to identify species-specific metabolic pathways (e.g., cytochrome P450 isoforms) .

- In silico modeling : Use physiologically based pharmacokinetic (PBPK) software to simulate interspecies differences .

- Methodological audits : Compare extraction techniques (e.g., plasma protein binding assays) to isolate procedural biases .

Q. What strategies mitigate bias in clinical trials investigating this compound’s long-term opioid tolerance development?

- Blinded crossover designs : Randomize treatment/placebo phases to control for participant expectations .

- Biomarker integration : Measure β-arrestin recruitment alongside pain scores to correlate molecular and clinical outcomes .

- Ethical compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for participant selection and informed consent .

Q. How can researchers design experiments to differentiate this compound’s neuropharmacological effects from those of structurally related opioids?

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified N-substituents and test receptor binding .

- Computational docking : Use molecular dynamics simulations to predict binding poses in opioid receptor crystal structures .

- Behavioral assays : Compare withdrawal symptoms and analgesia in knock-in mouse models with mutated receptor domains .

Methodological and Analytical Challenges

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies with small sample sizes?

Q. How should researchers address reproducibility issues in this compound’s synthetic protocols across laboratories?

- Detailed documentation : Provide step-by-step reaction conditions (solvent grades, catalyst lots) in supplementary materials .

- Collaborative validation : Share samples with independent labs for NMR and HPLC cross-verification .

- Error logging : Tabulate common pitfalls (e.g., hydrolysis side reactions) in a troubleshooting appendix .

Cross-Disciplinary Research Integration

Q. What frameworks support integrating neuropharmacology and toxicology data to assess this compound’s overdose risks?

- Adverse event mining : Use FAERS (FDA Adverse Event Reporting System) to identify overdose patterns .

- Toxicokinetic modeling : Predict lethal doses based on metabolite accumulation in hepatic impairment models .

- Public health collaboration : Align preclinical data with epidemiological surveys on opioid misuse .

Q. How can computational chemistry enhance this compound’s analog development while minimizing preclinical testing?

- Virtual screening : Apply QSAR (Quantitative Structure-Activity Relationship) models to prioritize analogs with desired properties .

- ADMET prediction : Use tools like SwissADME to forecast absorption, toxicity, and blood-brain barrier penetration .

- Fragment-based design : Deconstruct this compound’s scaffold to optimize substituents for reduced side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.